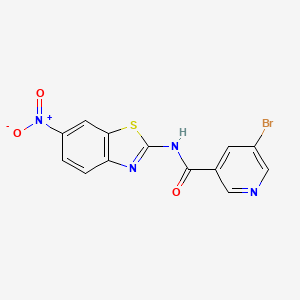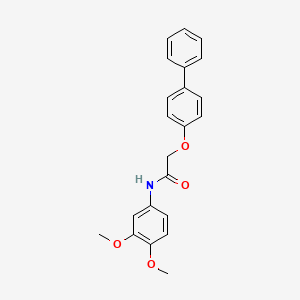
5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Übersicht
Beschreibung
5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and various functional groups including bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The bromine atom is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling with Pyridine Carboxamide: The final step involves coupling the benzothiazole derivative with pyridine-3-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions at the bromine site.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has various applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent due to its benzothiazole core.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential use in the development of fluorescent materials and imaging reagents.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- 5-bromo-2-nitropyridine
Uniqueness
The presence of both the nitro and bromine groups in 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide makes it unique compared to other benzothiazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4O3S/c14-8-3-7(5-15-6-8)12(19)17-13-16-10-2-1-9(18(20)21)4-11(10)22-13/h1-6H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNGZYPAXUBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate](/img/structure/B3476742.png)
![N-(3-methoxyphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3476747.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3476754.png)
![1-[4-(difluoromethoxy)phenyl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B3476768.png)
![2-(5,6-dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(3-chloro-4-fluorophenyl) acetamide](/img/structure/B3476776.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3476778.png)
![2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3476784.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3476790.png)
![2-[2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethyl]isoindole-1,3-dione](/img/structure/B3476798.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3476804.png)

![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3476827.png)
![Ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B3476833.png)

